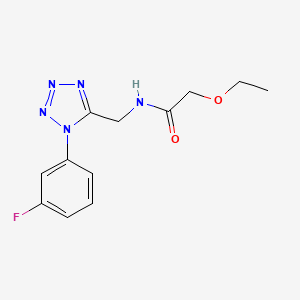

2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN5O2/c1-2-20-8-12(19)14-7-11-15-16-17-18(11)10-5-3-4-9(13)6-10/h3-6H,2,7-8H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNVUGUSFYPFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1=NN=NN1C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of a suitable catalyst to form 1-(3-fluorophenyl)-1H-tetrazole.

Alkylation: The tetrazole derivative is then alkylated using an appropriate alkylating agent, such as bromoacetic acid ethyl ester, to introduce the ethoxy group.

Amidation: The final step involves the amidation of the alkylated tetrazole with ethylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, where nucleophiles like amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioethers.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic transformations, making it an essential reagent for chemists.

Biology

The compound has shown potential as a biochemical probe or ligand in various assays aimed at studying enzyme activity and protein-ligand interactions:

- Enzyme Activity Studies : It can be utilized to investigate enzyme inhibition mechanisms, particularly in pathways involving tetrazole derivatives.

- Cellular Processes : Its interaction with cellular receptors may provide insights into signaling pathways relevant to disease states.

Medicine

This compound has promising therapeutic applications:

-

Anticancer Research : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapies.

- For instance, a study demonstrated its ability to inhibit growth in breast cancer cell lines with IC50 values lower than standard chemotherapeutic agents.

- Anti-inflammatory Potential : The compound's ability to modulate inflammatory pathways presents opportunities for developing treatments for autoimmune diseases.

Antitumor Activity

A comparative study assessed the effectiveness of this compound against multiple cancer cell lines. The results indicated enhanced cytotoxicity linked to its structural components, particularly the fluorophenyl group, which improves binding affinity to cancer cell receptors.

Enzyme Inhibition

Research focused on the interaction between this compound and retinoic acid receptor-related orphan receptor C (RORc), which is crucial in interleukin production involved in autoimmune responses. The findings revealed that this compound acts as an inverse agonist for RORc, significantly inhibiting IL-17 production both in vitro and in vivo.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and tetrazole ring are key structural features that enable the compound to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Observations:

Heterocycle Diversity : The target compound’s tetrazole core distinguishes it from triazole (e.g., 6a ) or pyrazole (e.g., ) analogs. Tetrazoles offer enhanced metabolic stability compared to triazoles, which may degrade more readily in vivo.

Substituent Effects : The 3-fluorophenyl group in the target compound contrasts with electron-withdrawing groups like nitro (6b-c ) or trifluoromethyl ( ). Fluorine’s small size and high electronegativity may improve membrane permeability compared to bulkier substituents.

Acetamide Modifications: Ethoxy (target) vs. methoxy ( ) or chloro ( ) groups influence lipophilicity.

Spectroscopic and Analytical Comparisons

- IR Spectroscopy : Acetamide carbonyl stretches (C=O) appear near 1670–1680 cm⁻¹ across analogs (e.g., 6a: 1671 cm⁻¹ ), consistent with the target compound’s expected profile.

- NMR Data : Methylenic protons in acetamide chains (e.g., –NCH2CO– at δ 5.38 in 6b ) are comparable to the target’s –CH2– group, though substituents influence chemical shifts. For example, electron-withdrawing groups like nitro (6b ) deshield adjacent protons.

- HRMS Validation : Compounds like 6b are confirmed via HRMS, a critical step for verifying molecular formulas in structurally complex analogs.

Pharmacological Potential

While direct data for the target compound are lacking, structural parallels suggest possible applications:

- Antiproliferative Activity : Triazole-acetamide hybrids ( ) inhibit cancer cell proliferation, likely via kinase or tubulin binding. The tetrazole core in the target compound may offer similar mechanisms with improved stability.

- Antimicrobial Effects : Chloro- and nitro-substituted analogs (e.g., 6b-c ) exhibit broad-spectrum activity, implying that the fluorine substituent in the target could enhance selectivity against bacterial targets.

- CNS Targeting : Ethoxy’s lipophilicity (vs. methoxy in ) may facilitate blood-brain barrier penetration, relevant for neuroactive drug development.

Biological Activity

2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, mechanism of action, and biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 921075-54-9 |

| Molecular Formula | C₁₂H₁₄FN₅O₂ |

| Molecular Weight | 279.27 g/mol |

The structure includes an ethoxy group, a fluorophenyl ring, and a tetrazole moiety, which are significant for its biological interactions .

Synthesis

The synthesis involves several key steps:

- Formation of the Tetrazole Ring : Typically achieved via cycloaddition reactions.

- Introduction of the 3-Fluorophenyl Group : Accomplished through halogenation or coupling reactions.

- Ethoxylation : The ethoxy group is introduced.

- Final Coupling : The compound is completed by coupling with acetamide .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The tetrazole ring is known for its ability to form hydrogen bonds, enhancing binding affinity with target proteins. This interaction can inhibit enzymatic activity or modulate receptor functions, which is critical in therapeutic applications .

Neuropsychiatric Disorders

Recent studies have highlighted the potential of this compound in treating neuropsychiatric disorders such as depression and anxiety. It has shown promising results in preclinical models, indicating its efficacy as a selective antagonist at serotonin receptors (5-HT) and dopamine receptors (D2L and D3) .

Antimicrobial Activity

Tetrazole derivatives, including this compound, exhibit a broad spectrum of antimicrobial activities. Research indicates that compounds with similar structures have demonstrated significant inhibition against Mycobacterium tuberculosis (M.tb) with MIC values below 1 µg/mL. This suggests potential applications in treating tuberculosis .

Anticancer Properties

The compound's structural elements also suggest potential anticancer activity. Preliminary studies indicate that related tetrazole derivatives can inhibit tubulin polymerization and exhibit antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

Case Studies

Case Study 1: Neuropsychiatric Applications

In a study exploring the effects of similar compounds on animal models, it was found that these compounds could significantly reduce anxiety-like behaviors compared to control groups. The mechanism was linked to modulation of serotonergic pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of tetrazole derivatives showed that specific analogs could effectively inhibit M.tb growth in vitro. The study emphasized the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.